3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHQTSBOSIBHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Ring: The chromen-2-one core can be further functionalized by reacting with piperazine under suitable conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Methoxypyridazinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 366.4 g/mol. The structure includes a chromenone core, which is known for its biological activities, and a piperazine moiety that enhances its pharmacological properties. This unique combination facilitates interactions with biological targets, making it a candidate for further research.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and chromenone have been shown to induce apoptosis in various cancer cell lines. Preliminary cell-based assays suggest that 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one may also exhibit cytotoxic effects against tumor cells.
Case Study: Cytotoxicity Assessment
In a study evaluating a series of chromenone derivatives, compounds were tested against multiple cancer cell lines, including:
- Breast cancer: MCF7, MDA-MB231
- Lung cancer: A549
- Cervical cancer: HeLa
Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity . Further investigation into the specific mechanisms of action could elucidate how this compound induces cell death in malignant cells.
Neuropharmacological Applications
The piperazine component of This compound is associated with neuropharmacological effects. Compounds featuring piperazine rings have been studied for their potential as muscarinic receptor antagonists, which could provide therapeutic benefits in treating neurological disorders.
Potential Mechanisms
Research into similar piperazine derivatives has shown their ability to modulate neurotransmitter systems, potentially leading to improvements in cognitive function or alleviation of symptoms associated with neurodegenerative diseases . The exploration of this compound's interaction with muscarinic receptors could pave the way for new treatments in neurology.
Drug Development and Synthesis
The synthesis of This compound can be achieved through various methodologies that involve the functionalization of the chromenone scaffold. The development of synthetic routes that yield high purity and yield is crucial for advancing this compound into preclinical studies.
Synthetic Pathways
Recent advancements in synthetic chemistry have allowed for the efficient preparation of chromenone derivatives. Techniques such as one-pot synthesis and regioselective reactions have been employed to create libraries of compounds for biological evaluation . Establishing robust synthetic protocols will facilitate further research into this compound's pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Coumarin-Piperazine Hybrids with Sulfonyl Substituents
Example Compound : 3-(4-(Ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one ()
- Structural Differences : Replaces the methoxypyridazinyl group with an ethylsulfonyl substituent.
- The absence of a heteroaromatic ring (pyridazine) may limit π-π stacking interactions with biological targets.
- Synthesis : Similar coupling strategies (e.g., reacting piperazine-carbonyl coumarin with sulfonyl chlorides) are employed .
Brominated Coumarin-Pyridazinone Derivatives
Example Compound : 6-Bromo-3-{[4-(3-chlorophenyl)piperazinyl]carbonyl}chromen-2-one ()
- Structural Differences : Incorporates a brominated coumarin core and a 3-chlorophenylpiperazine group.
- Halogens may engage in halogen bonding, whereas the methoxy group in the target compound participates in hydrogen bonding.
Thienopyrimidine-Based GnRH Antagonists
- Structural Differences: Contains a thienopyrimidine core instead of coumarin but shares the 6-methoxypyridazinyl group.
- Implications :
Carbonic Anhydrase Inhibitors with Arylpiperazine Substituents
Example Compound : 7-Hydroxy-3-(4-(4-trifluoromethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one (Compound 45, )
- Structural Differences : Substitutes methoxypyridazine with a 4-trifluoromethylphenyl group.
- Pyridazine’s nitrogen atoms in the target compound may enable additional hydrogen bonding, enhancing target affinity .
Structure-Activity Relationship (SAR) Insights
- Piperazine Linker : Provides flexibility, allowing optimal positioning of coumarin and pyridazine moieties for target binding.
- Methoxypyridazine vs. Sulfonyl/halogen groups enhance polarity or halogen bonding but may reduce bioavailability.
- Coumarin Core : The planar structure facilitates intercalation or π-π interactions with enzymes/DNA, common in anticancer agents .
Comparative Data Table
Biological Activity
The compound 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel derivative that combines the structural motifs of piperazine and coumarin, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure features a coumarin core linked to a piperazine moiety containing a methoxypyridazine substituent, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 946283-42-7 |
Neuroprotective Effects
Recent studies have highlighted that coumarin-piperazine derivatives exhibit neuroprotective effects through their antioxidant and anti-inflammatory activities. Specifically, they have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The compound's structure suggests it may similarly inhibit AChE, enhancing cholinergic transmission in the brain .
Receptor Binding Affinity
Research indicates that modifications in the piperazine and coumarin rings significantly influence receptor binding affinities. For instance, derivatives with specific substituents on the piperazine ring demonstrated high affinity for serotonin (5-HT) and dopamine (D) receptors. The introduction of methoxy groups at strategic positions has been shown to improve binding affinities, suggesting that this compound might exhibit similar properties .
Antifilarial Activity
The compound has also been evaluated for its antifilarial activity. Studies involving related coumarin derivatives have demonstrated efficacy against filarial infections, potentially positioning this compound as a candidate for further development in treating such diseases .
Study 1: Synthesis and Characterization
In one study, researchers synthesized various coumarin-piperazine derivatives and evaluated their biological activities. The findings indicated that modifications at the C-3 and C-4 positions of the coumarin ring significantly influenced receptor affinity and biological activity. The most active compounds were those with specific substitutions that enhanced their interaction with neurotransmitter receptors .
Study 2: Pharmacological Profile
Another study focused on the pharmacological profile of similar compounds, revealing that certain derivatives exhibited low toxicity while maintaining high efficacy in receptor binding assays. For example, one derivative showed an LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety profile . This suggests that this compound may also possess a similar safety margin.
Q & A
Q. What strategies mitigate batch-to-batch variability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
